REACTION_CXSMILES
|
[CH2:1]=[O:2].[F:3][CH:4]([C:9]([O:11][CH3:12])=[O:10])[C:5]([O:7][CH3:8])=[O:6]>C(=O)(O)[O-].[K+]>[OH:2][CH2:1][C:4]([F:3])([C:9]([O:11][CH3:12])=[O:10])[C:5]([O:7][CH3:8])=[O:6] |f:2.3|
|
Name
|
|
Quantity
|
841 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC)C(=O)OC
|
Name
|
31
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
535 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
48 g
|
Type
|
catalyst
|
Smiles
|
C([O-])(O)=O.[K+]
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was kept meanwhile within the range from 20° to 25° C
|
Type
|
CUSTOM
|
Details
|
during this time dimethyl α-hydroxymethyl-α-fluoromalonate was precipitated in the form of a colorless solid
|
Type
|
ADDITION
|
Details
|
2,500 g of an aqueous, saturated solution of ammonium sulfate were then added to the reaction mixture, which
|
Type
|
EXTRACTION
|
Details
|
was then extracted with methylene dichloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extraction solution was dried by means of anhydrous sodium sulfate
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC(C(=O)OC)(C(=O)OC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 906 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |